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molecular formula C8H4BrClN2O B8620191 6-Bromo-2-chloro-quinazolin-8-ol

6-Bromo-2-chloro-quinazolin-8-ol

Cat. No. B8620191
M. Wt: 259.49 g/mol
InChI Key: MJUAZDFQCGSZAC-UHFFFAOYSA-N
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Patent
US08637549B2

Procedure details

6-bromo-2-chloro-8-methoxy-quinazoline (1.24 g, 4.52 mmol) is taken up in 7 mL DCM, combined with boron tribromide (12.95 mL, 12.95 mmol) and stirred for 2 d at 20° C. Then the mixture is diluted with ice water, the precipitate formed is filtered off, dried and 6-bromo-2-chloro-quinazolin-8-ol (HPLC-MS: tRet.=1.77 min; method FSUN) is obtained.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
12.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:12]C)[CH:11]=1)[N:8]=[C:7]([Cl:14])[N:6]=[CH:5]2.B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([OH:12])[CH:11]=1)[N:8]=[C:7]([Cl:14])[N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
BrC=1C=C2C=NC(=NC2=C(C1)OC)Cl
Step Two
Name
Quantity
12.95 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 2 d at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC=1C=C2C=NC(=NC2=C(C1)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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